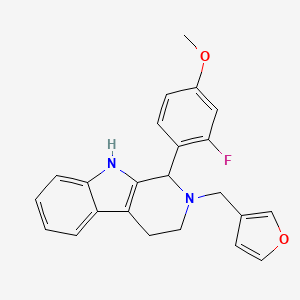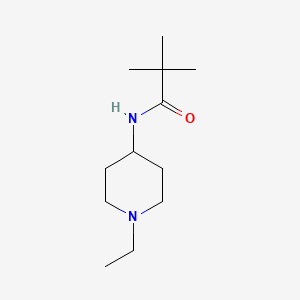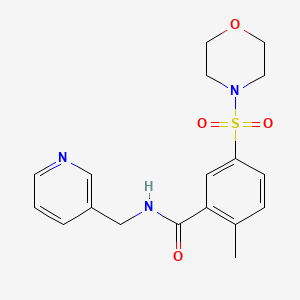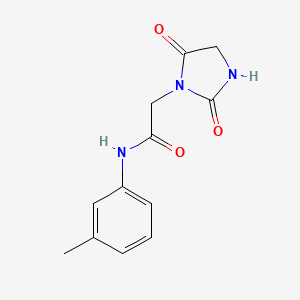![molecular formula C13H21N3O2 B4791610 N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4791610.png)
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea, also known as DMAPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAPU belongs to a class of compounds called ureas and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, or cell death, in cancer cells. In neuroscience, this compound has been studied for its potential as a tool for imaging and studying the function of certain proteins in the brain. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, this compound has been shown to bind to and modulate the activity of certain ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neurons, this compound has been shown to modulate the activity of ion channels and to affect synaptic transmission. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea for lab experiments is that it is relatively easy and inexpensive to synthesize. It is also stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can have off-target effects on other proteins and enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of this compound's effects on different cell types and in different contexts, such as in the presence of other drugs or in disease models. Finally, the development of new imaging tools based on this compound could have important applications in neuroscience and cancer research.
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)9-5-8-14-13(17)15-11-6-4-7-12(10-11)18-3/h4,6-7,10H,5,8-9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVLFROQJGQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4791531.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4791541.png)



![ethyl 2-[(4-chlorobenzoyl)amino]-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4791571.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4791578.png)

![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4791587.png)

![6-(2-furyl)-N-(5-methyl-2-pyridinyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791590.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-7-methyl-2,1,3-benzothiadiazole](/img/structure/B4791631.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-2-naphthylacetamide](/img/structure/B4791639.png)
